molecular formula C16H11NO4 B3392097 1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid CAS No. 71935-16-5

1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid

Cat. No.: B3392097
CAS No.: 71935-16-5
M. Wt: 281.26 g/mol
InChI Key: BJHWREWVNAYEAK-UHFFFAOYSA-N
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Description

1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid ( 71935-16-5) is a high-purity, dicarboxylic acid-functionalized indole derivative of significant interest in organic synthesis and medicinal chemistry research. This compound serves as a key building block in the oligomerization of indole derivatives, a reaction of great utility for creating diverse chemical libraries . Under acidic conditions, it readily undergoes regioselective dimerization and trimerization, and can further react with thiols like 1,2-ethanedithiol to form complex adducts . The presence of two carboxylic acid groups on a conjugated indole scaffold makes it a valuable precursor for the synthesis of charge-transfer (CT) complexes, which are increasingly investigated for their potential biological activities, including anti-inflammatory and antidiabetic properties . Researchers value this compound for its well-defined molecular structure (C16H11NO4) and its reactivity free from substitution at the 2- and 3- positions, which is crucial for its role in oligomerization studies . It is supplied for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-carboxyphenyl)indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c18-15(19)10-1-4-13(5-2-10)17-8-7-11-9-12(16(20)21)3-6-14(11)17/h1-9H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHWREWVNAYEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=CC3=C2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697976
Record name 1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71935-16-5
Record name 1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 4 Carboxyphenyl 1h Indole 5 Carboxylic Acid and Its Analogs

Retrosynthetic Analysis of 1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid

Retrosynthetic analysis of the target molecule reveals two primary disconnection strategies, centered around the formation of the key N-C(aryl) bond and the construction of the indole (B1671886) nucleus.

Strategy A: N-Arylation of a Pre-formed Indole Ring

This approach involves disconnecting the bond between the indole nitrogen (N1) and the carboxyphenyl ring. This leads to two key synthons: an indole-5-carboxylic acid derivative (protected or as the ester) and a 4-halobenzoic acid derivative. This strategy relies on well-established cross-coupling reactions to form the N-aryl bond as the final key step.

Strategy B: Indole Ring Formation on an N-Aryl Precursor

Alternatively, the disconnection can be made within the indole ring itself. Applying the logic of the Fischer indole synthesis, for example, the pyrrole (B145914) part of the indole is disconnected. This leads back to a substituted N-aryl hydrazine, specifically (4-hydrazinophenyl)benzoic acid, and a carbonyl compound that can provide the C2 and C3 atoms of the indole ring, such as a pyruvate (B1213749) derivative to install the C2-substituent which can later be removed or transformed. This approach builds the indole core with the N-aryl substituent already in place.

Classical Synthetic Routes to this compound

Classical routes to the target molecule are typically multi-step processes that rely on fundamental organic reactions. These pathways often require protection of the carboxylic acid functional groups to prevent unwanted side reactions, followed by a final deprotection step.

Pathway Based on Strategy A: N-Arylation via Cross-Coupling

A common pathway involves the coupling of an indole-5-carboxylate ester with an aryl halide.

Protection/Esterification: Commercially available indole-5-carboxylic acid is first esterified (e.g., to methyl indole-5-carboxylate) to protect the carboxylic acid group.

N-Arylation: The resulting ester undergoes a transition-metal-catalyzed cross-coupling reaction with a protected 4-halobenzoic acid, such as methyl 4-iodobenzoate. Two of the most common methods for this C-N bond formation are the Ullmann condensation and the Buchwald-Hartwig amination. nih.gov

Deprotection/Saponification: The final step is the hydrolysis of both ester groups under basic conditions (e.g., using NaOH or LiOH) followed by acidification to yield the desired di-acid product, this compound.

Pathway Based on Strategy B: Fischer Indole Synthesis

This pathway constructs the indole ring as the key step.

Hydrazone Formation: The synthesis begins with the condensation of 4-hydrazinobenzoic acid with a suitable keto-ester, such as ethyl pyruvate, to form the corresponding hydrazone.

Fischer Indolization: The hydrazone is then subjected to acidic conditions (using catalysts like polyphosphoric acid, zinc chloride, or sulfuric acid) to induce cyclization, forming an ethyl 1-(4-carboxyphenyl)-1H-indole-2-carboxylate intermediate. researchgate.net This reaction proceeds via a acs.orgacs.org-sigmatropic rearrangement. researchgate.net

Decarboxylation/Functionalization: The ester at the C2 position can be hydrolyzed and subsequently removed via decarboxylation at high temperatures to yield the 1-(4-carboxyphenyl)-1H-indole core.

C5-Carboxylation: The final carboxylic acid group at the C5 position would need to be installed, for example, through Friedel-Crafts acylation followed by oxidation, which adds complexity and may lead to regioselectivity issues. A more direct approach would involve starting with a precursor that already contains the C5-carboxy group, though this complicates the initial Fischer synthesis.

The success of these classical routes hinges on the careful selection of reagents and optimization of reaction conditions. For the N-arylation pathway (Strategy A), copper-catalyzed Ullmann condensations and palladium-catalyzed Buchwald-Hartwig aminations are the most prevalent methods. nih.gov

The Ullmann condensation traditionally requires harsh conditions, including high temperatures (often >150 °C), polar aprotic solvents like DMF or NMP, a stoichiometric amount of copper or a copper(I) salt (e.g., CuI), and a base such as K₂CO₃ or K₃PO₄. acs.org The addition of ligands like 1,10-phenanthroline (B135089) or diamines can facilitate the reaction under milder conditions. acs.org

The Buchwald-Hartwig amination offers a more versatile and milder alternative. organic-chemistry.org This palladium-catalyzed reaction typically employs a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos, or BINAP), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) in an inert solvent like toluene (B28343) or dioxane. organic-chemistry.org

Reaction TypeCatalyst/PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)Ref
Ullmann CondensationCuI (5-10 mol%)trans-1,2-CyclohexanediamineK₃PO₄Dioxane11075-95 acs.org
Buchwald-HartwigPd₂(dba)₃ (1-2 mol%)XPhos (2-5 mol%)K₃PO₄t-BuOH11080-98 nih.gov
Buchwald-HartwigPd(OAc)₂ (2-4 mol%)SPhos (4-8 mol%)NaOt-BuToluene80-10085-99 organic-chemistry.org

This table presents typical conditions for N-arylation of indoles, which are analogous to the required synthesis step.

Novel and Green Synthetic Approaches for Indole Carboxylic Acid Derivatives

Modern synthetic chemistry has focused on developing more sustainable, efficient, and atom-economical methods. These include advanced catalytic strategies and the use of enabling technologies like flow chemistry.

Metal Catalysis (Palladium, Copper, Rhodium)

Transition metals continue to dominate the synthesis of complex indoles, but with significant improvements in catalyst design and efficiency.

Palladium-catalyzed reactions have evolved beyond simple cross-couplings to include domino processes where multiple bonds are formed in one pot. For instance, Pd-catalyzed C-H activation strategies allow for the direct functionalization of the indole core, potentially offering more direct routes to C5-substituted indoles. researchgate.netrsc.org

Copper-catalyzed methods have seen a resurgence with the development of new ligand systems that allow Ullmann-type couplings to proceed under much milder conditions, often at temperatures below 100 °C. nih.govorganic-chemistry.org Copper can also catalyze tandem reactions, such as sequential C-N bond formation and intramolecular cross-dehydrogenative coupling, to build the indole framework. acs.orggaylordchemical.com

Rhodium-catalyzed C-H activation has emerged as a powerful tool for indole synthesis. rsc.org Rh(III) catalysts can enable the synthesis of N-alkyl and N-aryl indoles from anilines and alkynes under mild conditions, sometimes even at room temperature, by using transient directing groups. rsc.orgnih.govrsc.org

Organocatalysis

Organocatalysis provides a metal-free alternative, reducing concerns about toxic metal residues in the final product. Chiral phosphoric acids have been successfully employed in the atroposelective synthesis of N-arylindoles and N,N'-bisindoles. researchgate.netnih.gov These catalysts operate by activating substrates through hydrogen bonding, facilitating cyclization and annulation reactions to form the indole ring with high enantioselectivity. thieme-connect.com

Photocatalysis and Electrocatalysis

Photocatalysis utilizes visible light to drive chemical reactions, offering a green and sustainable energy source. Photoredox catalysis, often employing iridium or ruthenium complexes or organic dyes like eosin (B541160) Y, can facilitate C-N bond formation for N-arylation or trigger radical cyclizations to form the indole core under exceptionally mild, often room-temperature, conditions. nih.govacs.orgacs.org

Electrocatalysis uses electrical potential to drive redox reactions, avoiding the need for stoichiometric chemical oxidants or reductants. While less explored for the direct synthesis of the target molecule, electropolymerization of indole-5-carboxylic acid has been reported, demonstrating the electrochemical reactivity of the indole nucleus. sigmaaldrich.com Electrosynthesis represents a promising green strategy for C-H functionalization and cross-coupling reactions relevant to indole synthesis.

Catalytic StrategyCatalyst SystemKey FeaturesRef
Metal CatalysisRh(III) complexes (e.g., [Cp*RhCl₂]₂)C-H activation, mild conditions, high functional group tolerance. rsc.orgrsc.org
OrganocatalysisChiral Phosphoric Acids (CPAs)Metal-free, enantioselective, atroposelective synthesis. researchgate.netthieme-connect.com
PhotocatalysisIr(ppy)₃ or Eosin Y / Blue LEDsVisible light-driven, room temperature, high efficiency. nih.govacs.org

This table summarizes key features of novel catalytic strategies applicable to the synthesis of N-aryl indole derivatives.

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), and improved scalability. mdpi.com

The synthesis of indole derivatives has been successfully translated to continuous flow systems. For example, classical reactions like the Fischer indole synthesis have been performed in high-temperature/pressure flow reactors, dramatically reducing reaction times from hours to minutes and increasing productivity. mdpi.com Furthermore, multi-step sequences, including N-arylation and subsequent functionalizations, can be "telescoped" in flow, where the output of one reactor is fed directly into the next, minimizing manual handling and purification steps. This technology is particularly well-suited for optimizing catalytic reactions, including hydrogenations for reductive cyclizations and cross-coupling reactions, making it a powerful tool for the green and efficient production of complex indole derivatives.

Sustainable Methodologies for Indole Derivative Production

The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to minimize environmental impact and enhance safety and efficiency. nih.govacs.org These methodologies focus on the use of environmentally benign solvents, catalysts, and energy sources. nih.govacs.org

One prominent sustainable approach is the use of microwave-assisted organic synthesis (MAOS). acs.orgeurekalert.org Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. acs.org This technique is particularly effective for various indole syntheses, contributing to more energy-efficient processes. acs.orgeurekalert.org

The use of water as a solvent is another cornerstone of green indole synthesis. nih.gov Water is a non-toxic, non-flammable, and inexpensive solvent, making it an attractive alternative to volatile organic compounds (VOCs). nih.gov Multicomponent reactions (MCRs) conducted in water have been successfully employed for the synthesis of diverse indole derivatives. nih.gov

Furthermore, the development of green catalysts, such as nanocatalysts and reusable catalysts, has revolutionized indole synthesis. nih.govacs.org These catalysts offer high efficiency and can often be recovered and reused, reducing waste and cost. nih.gov Solvent-free reaction conditions, where the reactants themselves act as the reaction medium, represent another significant advancement in sustainable synthesis, minimizing the use of harmful solvents. nih.govrug.nl

Mechanochemical methods, such as ball milling, are also emerging as an eco-friendly alternative for indole synthesis. beilstein-journals.org These solvent-free techniques can lead to high yields and reduce the environmental footprint of the synthetic process. beilstein-journals.org

Below is a table summarizing various sustainable methodologies for the production of indole derivatives:

MethodologyKey FeaturesAdvantages
Microwave-Assisted Synthesis Rapid heating, shorter reaction times. acs.orgeurekalert.orgIncreased reaction rates, higher yields, energy efficiency. acs.org
Aqueous Media Reactions Use of water as a solvent. nih.govEnvironmentally benign, non-toxic, cost-effective. nih.gov
Multicomponent Reactions (MCRs) Three or more reactants combine in a single step. nih.govrug.nlHigh atom economy, reduced waste, operational simplicity. rug.nl
Nanocatalysis Use of catalysts in the nanometer size range. nih.govHigh surface area-to-volume ratio, enhanced catalytic activity, reusability. nih.gov
Solvent-Free Reactions Reactions conducted without a solvent. nih.govrug.nlReduced environmental impact, simplified work-up procedures. nih.gov
Mechanochemistry (Ball Milling) Use of mechanical force to induce chemical reactions. beilstein-journals.orgSolvent-free, energy-efficient, often high-yielding. beilstein-journals.org

Mechanistic Investigations of this compound Formation Reactions

While specific mechanistic studies for the formation of this compound are not extensively documented in the literature, a plausible synthetic route can be proposed based on established reactions for N-arylation and C5-carboxylation of the indole ring. The formation of this molecule likely proceeds through a two-step sequence: N-arylation of an indole-5-carboxylic acid derivative followed by a subsequent functional group transformation or vice-versa.

A probable pathway involves the copper-catalyzed N-arylation of an indole bearing a carboxylic acid group at the C5 position (or a precursor that can be converted to a carboxylic acid). The mechanism for such copper-catalyzed N-arylation reactions is believed to proceed through a catalytic cycle. nih.gov This cycle is thought to involve the formation of a copper carboxylate intermediate, followed by decarboxylation to generate an indolyl copper species. nih.gov Subsequent anion exchange with the aryl halide, oxidative addition, and reductive elimination would then yield the N-aryl indole and regenerate the copper catalyst. nih.gov

Alternatively, a palladium-catalyzed approach could be employed. Palladium-catalyzed cross-coupling reactions are widely used for the formation of C-N bonds. orgsyn.org A proposed catalytic cycle for a palladium-catalyzed synthesis of a related indole-3-carboxylic acid involves the oxidative addition of an aryl bromide to a Pd(0) species to form an aryl-Pd(II) intermediate. orgsyn.org Coordination of the amide group of the indole derivative to the palladium center activates it for nucleophilic attack by water, leading to the formation of the carboxylic acid. orgsyn.org A similar mechanistic rationale could be applied to the synthesis of the target molecule.

The introduction of the carboxylic acid group at the C5 position can be achieved through various methods. A common strategy is the direct carboxylation of the indole ring using carbon dioxide under basic conditions. acs.org The mechanism of this base-mediated carboxylation is thought to involve the deprotonation of the indole at the C3 position, followed by nucleophilic attack on CO2. acs.org However, achieving selectivity at the C5 position can be challenging. An alternative is the functionalization of a pre-substituted indole, for instance, starting from 5-bromoindole (B119039) and performing a metal-catalyzed carboxylation. acs.org

Synthesis of Deuterated and Isotopically Labeled Indole Carboxylic Acids for Research Purposes

Isotopically labeled compounds are invaluable tools in various research areas, including metabolism studies, mechanistic investigations, and as internal standards in analytical chemistry. The synthesis of deuterated and isotopically labeled indole carboxylic acids, such as analogs of this compound, can be achieved through several established methods.

Deuterium (B1214612) labeling of the indole ring can be accomplished through acid-catalyzed hydrogen-deuterium exchange. orgsyn.org This method allows for the incorporation of deuterium at specific positions of the indole nucleus by treatment with a deuterated acid in a deuterated solvent. orgsyn.org For instance, 3-substituted indoles can be efficiently deuterated at various positions using deuterated sulfuric acid in deuterated methanol (B129727). orgsyn.org Gold(I)-catalyzed hydrogen isotope exchange reactions have also been developed for the regioselective labeling of indoles at the C2 or C3 positions using deuterated water or methanol as the deuterium source. eurekalert.org

Carbon-14 (¹⁴C) labeling is crucial for tracking the metabolic fate of molecules. The synthesis of ¹⁴C-labeled indole carboxylic acids often involves the use of ¹⁴CO₂ as the isotopic source. researchgate.net Carboxylation reactions using ¹⁴CO₂ can introduce the labeled carboxyl group into the molecule. researchgate.net Another approach is to start with a ¹⁴C-labeled precursor, such as [ring-U-¹⁴C]benzoic acid, and carry out a multi-step synthesis to construct the desired labeled indole carboxylic acid. rug.nl

The following table provides an overview of methods for the synthesis of isotopically labeled indole carboxylic acids:

IsotopeLabeling MethodReagents and ConditionsLabeled Positions
Deuterium (²H) Acid-Catalyzed H/D ExchangeD₂SO₄ in CD₃OD. orgsyn.orgVarious positions on the indole ring. orgsyn.org
Deuterium (²H) Gold(I)-Catalyzed H/D ExchangeAu(I) catalyst, D₂O or CD₃OD. eurekalert.orgC2 or C3 position. eurekalert.org
Carbon-14 (¹⁴C) Carboxylation¹⁴CO₂ with a suitable organometallic reagent or under basic conditions. researchgate.netCarboxyl group. researchgate.net
Carbon-14 (¹⁴C) Multi-step synthesis from labeled precursore.g., [ring-U-¹⁴C]benzoic acid followed by chemical transformations. rug.nlSpecific positions depending on the synthetic route. rug.nl

Advanced Structural and Conformational Analysis of 1 4 Carboxyphenyl 1h Indole 5 Carboxylic Acid

Crystallographic Studies of 1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid and its Co-crystals

Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For a molecule like this compound, with its multiple hydrogen bonding sites and rigid aromatic cores, X-ray diffraction can reveal detailed information about its packing, polymorphism, and the supramolecular structures it forms.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical phenomenon in pharmaceutical and material sciences. Different polymorphs of the same compound can exhibit varied physicochemical properties. While specific polymorphic studies on this compound are not extensively documented, the behavior of related indole (B1671886) carboxylic acids provides valuable insights.

For instance, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) is known to exhibit polymorphism. mdpi.comsemanticscholar.org One polymorph features a crystal structure where cyclic dimers are formed through double hydrogen bonds (O−H⋯O) between the carboxylic acid groups. mdpi.comsemanticscholar.org In another polymorph, such dimers are absent. mdpi.com The key difference lies in the hydrogen bonding involving the indole N-H group; in one form, it donates to the methoxy (B1213986) oxygen, while in the other, it donates to a carboxylic oxygen. mdpi.com

The solid-state structures of simpler indole carboxylic acids are well-characterized. Indole-2-carboxylic acid (I2CA) molecules form a planar ribbon structure held together by both O–H⋯O and N–H⋯O hydrogen bonds. capes.gov.brresearchgate.net The crystal structure of indole-3-carboxylic acid reveals centrosymmetric cyclic dimers connected by O–H⋯O hydrogen bonds, which are further extended into a sheet structure through N–H⋯O interactions. mdpi.comresearchgate.net Similarly, indole-3-acetic acid also forms O–H⋯O dimers. mdpi.comsemanticscholar.org For this compound, the presence of two carboxylic acid groups suggests the potential for complex, extended networks, possibly forming robust three-dimensional frameworks.

Table 1: Crystallographic Data for Select Indole Carboxylic Acid Derivatives
CompoundCrystal SystemSpace GroupKey Structural FeatureReference
Indole-2-carboxylic acidOrthorhombicPna21Planar ribbons via O–H⋯O and N–H⋯O bonds capes.gov.br
5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2)MonoclinicP21/cCyclic dimers via O−H⋯O bonds mdpi.comsemanticscholar.org
Indole-3-carboxylic acid--Centrosymmetric cyclic dimers mdpi.comresearchgate.net
1H-indole-5-carboxylic acid–4,4′-bipyridine (2/1 co-crystal)TriclinicP1̄Heterosynthon between carboxylic acid and pyridine (B92270) N researchgate.net

Hydrogen bonding is the dominant intermolecular force governing the self-assembly of indole carboxylic acids. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O), famously forming a robust cyclic dimer, a supramolecular synthon denoted as R²₂(8). mdpi.com This dimer is a common feature in the crystal structures of many carboxylic acids, including indole-3-carboxylic acid and a polymorph of 5-methoxy-1H-indole-2-carboxylic acid. mdpi.comresearchgate.net

In addition to the carboxylic dimer, the indole N-H group provides another hydrogen bond donor site. This group frequently engages in N–H⋯O hydrogen bonds with the oxygen of a carboxylic acid group. mdpi.comcapes.gov.brresearchgate.net This interaction is crucial in linking primary structural motifs, like dimers or chains, into higher-order structures. In indole-2-carboxylic acid, for example, O–H⋯O and N–H⋯O bonds cooperate to form extended ribbons. capes.gov.br

The formation of co-crystals represents a strategy to create novel solid forms with tailored properties by introducing a second molecule (a coformer) that interacts with the primary molecule via non-covalent bonds. tbzmed.ac.irnih.gov 1H-Indole-5-carboxylic acid has been co-crystallized with 4,4′-bipyridine. researchgate.net In this structure, the primary interaction is not the carboxylic acid homosynthon (dimer), but rather a heterosynthon formed between the carboxylic acid of the indole and a nitrogen atom of the pyridine ring. researchgate.net

For this compound, the potential for hydrogen bonding is extensive. It possesses two carboxylic acid groups and one indole N-H donor. This arrangement could lead to:

Homomeric interactions: Formation of carboxylic acid dimers between molecules.

Polymeric chains: Head-to-tail hydrogen bonding between carboxylic acid groups.

Cross-linking: The indole N-H group and the second carboxylic acid group could link primary chains or dimers into complex 2D sheets or 3D networks.

Spectroscopic Investigations of Indole Carboxylic Acid Conformation

Spectroscopic techniques are invaluable for probing molecular structure, conformation, and dynamics, especially for compounds that may be difficult to crystallize or for studying their behavior in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation in solution. For indole derivatives, ¹H and ¹³C NMR provide definitive information about the substitution pattern. acs.org The chemical shifts of the indole ring protons and carbons are well-characterized. clockss.orgchemicalbook.comhmdb.ca

For this compound, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the indole ring and the 1,4-disubstituted phenyl ring. Two-dimensional NMR techniques, such as HETCOR (Heteronuclear Correlation), are essential for unambiguously assigning the signals of directly bonded proton and carbon atoms, which can be challenging in complex aromatic systems. clockss.org

Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY) would be particularly useful for determining the solution-state conformation of this molecule. These experiments can detect through-space proximity between protons. For the target compound, NOE correlations between the protons of the phenyl ring and the protons of the indole ring (specifically H-2, H-7) could establish the preferred relative orientation (torsion angle) of the two aromatic systems, which is a key conformational feature.

Table 2: Typical NMR Chemical Shift Ranges for Indole Derivatives in CDCl₃
AtomTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
N-H~8.0 - 8.5 (broad)-
C2-H~7.2~122
C3-H~6.5~102
C4-H~7.6~120
C5-H~7.1~121
C6-H~7.1~120
C7-H~7.6~111

Note: The exact chemical shifts for this compound will be influenced by the electronic effects of the substituent groups.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly sensitive to the functional groups and intermolecular interactions within a sample, making it an excellent tool for conformational fingerprinting in the solid state. tbzmed.ac.ir

The IR spectra of indole carboxylic acids are characterized by several key absorption bands:

N-H Stretching (νN-H): In a non-hydrogen-bonded state, this appears as a sharp band above 3400 cm⁻¹. However, when the N-H group is involved in a hydrogen bond (e.g., N–H⋯O), the band becomes broader and shifts to a lower frequency, typically in the 3330-3350 cm⁻¹ range. mdpi.comresearchgate.net

O-H Stretching (νO-H): The carboxylic acid O-H stretch is a very broad band, usually centered around 2500-3300 cm⁻¹, which is characteristic of the strong hydrogen bonding in carboxylic acid dimers.

C=O Stretching (νC=O): The position of the carbonyl stretch is highly indicative of the hydrogen-bonding environment. In cyclic dimers, the ν(C=O) band is typically found at a lower wavenumber (e.g., 1650-1660 cm⁻¹). mdpi.com If the hydrogen bonding pattern is different, this band can shift to higher frequencies (e.g., ~1695 cm⁻¹). mdpi.com

These characteristic shifts allow IR spectroscopy to be used to distinguish between different polymorphs of an indole carboxylic acid, as demonstrated with 5-methoxy-1H-indole-2-carboxylic acid. mdpi.com For this compound, the complex interplay of two carboxylic acid groups and the N-H group would result in a unique vibrational spectrum that could serve as a fingerprint for its specific solid-state form.

Table 3: Characteristic IR Frequencies (cm⁻¹) for Indole Carboxylic Acids
Vibrational ModeFrequency Range (cm⁻¹)InterpretationReference
ν(N-H)~3330 - 3350N-H group involved in N–H⋯O hydrogen bond mdpi.com
ν(O-H)~2500 - 3300 (broad)Strongly H-bonded carboxylic acid O-H-
ν(C=O)~1650 - 1660C=O in a cyclic carboxylic acid dimer mdpi.com
ν(C=O)~1695C=O in a different H-bonding environment (not a cyclic dimer) mdpi.com

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a molecule with left- and right-circularly polarized light. These techniques are exclusively applicable to chiral (asymmetric) molecules.

The target molecule, this compound, is achiral as it possesses a plane of symmetry and does not have any stereocenters. Therefore, it will not exhibit a CD or ORD spectrum.

However, these techniques are crucial for studying asymmetric analogs of indole carboxylic acids. Chirality can be introduced into such molecules by:

Introducing a stereocenter: Attaching a chiral substituent to the indole or phenyl ring.

Creating atropisomerism: If rotation around the single bond connecting the phenyl and indole rings is restricted due to bulky substituents, it can lead to axially chiral, non-superimposable conformers. While not the case for the parent compound, derivatization could lead to such structures. nih.gov

For these chiral analogs, Electronic Circular Dichroism (ECD), the CD measurement in the UV-Vis region, can be used to determine the absolute configuration of the stereocenters. nih.gov The experimental ECD spectrum, with its characteristic positive and negative bands, can be compared with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., R or S). A match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute stereochemistry. nih.gov

Theoretical Conformational Landscape of Indole Carboxylic Acids

The conformational preferences of N-aryl indoles, such as this compound, are largely governed by the rotational barrier around the nitrogen-phenyl (N-C) bond. This rotation determines the relative orientation of the indole and phenyl rings. Additionally, the orientation of the carboxylic acid groups relative to their attached rings presents further conformational possibilities.

Computational chemistry techniques, including molecular dynamics and energy minimization studies, are powerful tools for exploring this landscape. espublisher.com By calculating the potential energy surface as a function of key dihedral angles, researchers can identify low-energy, stable conformers and the energy barriers that separate them. researchgate.netuni-muenchen.devisualizeorgchem.com

Molecular dynamics (MD) simulations offer a dynamic picture of molecular behavior, capturing the movements and conformational changes of molecules over time in different environments. uniroma1.itresearchgate.net For indole derivatives, MD simulations can elucidate the influence of solvent molecules or crystal packing forces on conformational stability. tandfonline.commdpi.com

In solution, the polar carboxylic acid groups of this compound would be expected to form hydrogen bonds with solvent molecules, such as water. These interactions can influence the preferred orientation of the carboxyl groups and the dihedral angle between the two aromatic rings. MD simulations can model these complex interactions, providing statistical information on the most populated conformational states. uniroma1.itnih.gov

In the solid state, intermolecular forces, such as hydrogen bonding between carboxylic acid groups (forming dimers) and π-π stacking between the aromatic indole and phenyl rings, play a dominant role. mdpi.com Studies on related indole carboxylic acids have shown that cyclic dimers connected by double O-H···O hydrogen bonds are a common structural motif in the crystalline state. mdpi.com MD simulations of the solid state can help in understanding the stability of different polymorphic forms and the subtle interplay of forces that govern the crystal structure.

Energy minimization studies, often employing Density Functional Theory (DFT), are used to locate the most stable conformations (local and global energy minima) and to calculate the energy barriers for rotation around specific bonds. mdpi.com For this compound, two key rotations define its main conformational isomers:

Rotation about the N-C bond: This governs the dihedral angle between the indole ring and the attached phenyl ring. Due to steric hindrance between the hydrogens on the respective rings, a completely planar conformation is generally disfavored. DFT calculations on related N-aryl indole systems have shown that the rotational energy barriers around the N-C axis can be significant, often exceeding 37 kcal/mol, indicating that rotation is highly restricted. acs.org The lowest energy conformations typically involve a twisted arrangement.

Rotation about the C-C bond of the carboxylic acid groups: Carboxylic acids themselves have two planar conformations, syn and anti, referring to the orientation of the acidic proton relative to the carbonyl group. Quantum mechanical calculations show that the syn conformation is generally more stable in the gas phase, but the energy difference decreases in a solvent environment. nih.gov The rotational barrier between these forms is relatively low, suggesting that interconversion can occur at room temperature. core.ac.uk

A relaxed potential energy surface scan is a common computational method to explore these rotations. researchgate.netreadthedocs.io In this approach, a dihedral angle is systematically varied, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy for that specific angle. The resulting energy profile reveals the stable conformers and the transition states between them.

Table 1: Calculated Rotational Energy Barriers for Related Molecular Fragments.
Rotation AxisMolecule ClassTypical Calculated Barrier (kcal/mol)Reference
N-Aryl C–N BondIndolizinylindoles> 37 acs.org
Formyl C-N BondN-Benzhydrylformamides20–23 mdpi.com
Indole C3–C8 BondIndol-3-ylacetic acid~1.1–2.6 core.ac.uk
Carboxylic Acid C8–C9 BondIndol-3-ylacetic acid~0.4–0.9 core.ac.uk

This table presents data from studies on molecules with similar structural motifs to illustrate the typical energy barriers associated with key rotational axes. The exact barriers for this compound would require specific calculations.

Computational and Theoretical Investigations of 1 4 Carboxyphenyl 1h Indole 5 Carboxylic Acid

Quantum Chemical Calculations on Indole (B1671886) Carboxylic Acids

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, geometry, and energy, offering deep insights into molecular behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying complex organic molecules like indole carboxylic acids. DFT studies on related compounds, such as 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid and indole-3-carboxylic acid, have provided valuable insights into their molecular structure, vibrational frequencies, and electronic characteristics.

DFT calculations are used to optimize the molecular geometry, predicting bond lengths and angles that are often in good agreement with experimental data from techniques like X-ray crystallography. Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates higher reactivity.

Furthermore, DFT is employed to calculate global reactivity descriptors, which help in predicting how a molecule will interact with other chemical species. These descriptors provide a quantitative measure of different aspects of reactivity.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for an Indole Carboxylic Acid Derivative

Descriptor Formula Interpretation
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Resistance to change in electron distribution.
Electronic Chemical Potential (μ) (EHOMO + ELUMO) / 2 Tendency of electrons to escape from a system.
Electrophilicity Index (ω) μ2 / (2η) Propensity of a species to accept electrons.

| Softness (S) | 1 / (2η) | A measure of the molecule's polarizability. |

Note: This table presents conceptual DFT-derived descriptors and is for illustrative purposes. The values are dependent on the specific molecule and the level of theory used.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, including those with biological receptors.

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are another class of quantum chemical calculations. These methods are computationally more demanding than DFT but can provide highly accurate results for molecular energies and geometries, especially for smaller systems.

Studies on indole-2-carboxylic acid have utilized ab initio methods to investigate different possible conformers and determine the most stable structure. These calculations provide precise bond lengths and angles that can be compared with experimental findings to validate the theoretical models. For instance, research on 1H-indole-3-acetic acid (IAA) compared geometries optimized at various computational levels, including HF and DFT, with experimental data, demonstrating the superiority of ab initio methods for determining accurate structural parameters. The choice of basis set (e.g., 6-31G*, 6-311++G(d,p)) is crucial in these calculations, as it defines the mathematical functions used to describe the electron orbitals and significantly impacts the accuracy of the results.

Molecular Modeling and Docking Studies of Indole Derivatives with Biological Targets (Non-Clinical)

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application in drug discovery is molecular docking, which predicts how a small molecule (ligand) binds to a macromolecular target, typically a protein.

Docking studies have been extensively performed on various indole derivatives to explore their potential as inhibitors for targets like cyclooxygenase (COX) enzymes, Hepatitis C NS5B polymerase, and bacterial proteins. The process involves generating multiple possible binding poses of the ligand within the active site of the protein and then using a scoring function to rank these poses based on their predicted binding affinity.

The primary output of a docking study is a detailed, three-dimensional model of the ligand-protein complex. This model allows for the theoretical profiling of interactions between the ligand and the amino acid residues of the protein's binding site. These interactions are crucial for the stability of the complex and the biological activity of the ligand.

Common types of interactions identified through docking include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H of the indole ring or the O-H of the carboxylic acids) and acceptors (like carbonyl oxygens on the protein backbone).

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (such as the indole and phenyl rings) and hydrophobic residues of the protein (e.g., Leucine, Valine, Phenylalanine).

π-π Stacking: Aromatic rings of the ligand can stack with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan in the protein.

Electrostatic or Ionic Interactions: The negatively charged carboxylate groups can form salt bridges with positively charged residues like Lysine or Arginine.

For example, docking studies of indole derivatives into the COX-1 active site identified hydrophobic interactions with residues such as Leu352, Ala527, and Ile523, and hydrogen bonding with Ser530 and Tyr355. Such detailed interaction maps are invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective derivatives.

A key goal of molecular docking is to predict the binding affinity of a ligand for its target, often expressed as a binding energy score (e.g., in kcal/mol). Lower binding energy values typically indicate a more favorable and stable interaction. Scoring functions used in docking software are designed to approximate the free energy of binding by considering factors like electrostatic interactions, van der Waals forces, and the desolvation penalty.

While these scoring functions provide a rapid estimation of binding affinity, more rigorous and computationally expensive methods like free energy-based simulations can offer more accurate predictions. Machine learning-based scoring functions are also emerging as powerful tools, trained on large datasets of known protein-ligand complexes and their experimentally determined binding affinities to improve prediction accuracy. For indole derivatives, docking scores are frequently used to rank compounds and prioritize them for experimental testing. For instance, in a study on indole-based antifungal agents, compounds with the most favorable binding energies against succinate dehydrogenase (SDH) were identified for further investigation.

Table 2: Representative Molecular Docking Results for a Series of Indole Derivatives Against a Hypothetical Protein Target

Compound ID Binding Energy (kcal/mol) Key Interacting Residues Interaction Types
Indole-A -8.5 Tyr120, Arg250, Val300 π-π stacking, H-bond, Hydrophobic
Indole-B -7.9 Arg250, Leu280 H-bond, Hydrophobic
Indole-C -9.2 Tyr120, Arg250, Asp248 π-π stacking, H-bond, Salt bridge

| Reference | -9.0 | Tyr120, Arg250 | π-π stacking, H-bond |

Note: This table is a hypothetical representation of typical docking study outputs and does not reflect data for a specific real-world system.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Indole Carboxylic Acid Derivatives (Theoretical)

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, like multiple linear regression (MLR), to correlate these descriptors with the observed activity or property.

A reliable QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening. The process involves several key steps:

Data Set Collection: A series of structurally related compounds with measured biological activity (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: Various molecular descriptors representing different aspects of the molecular structure (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound.

Model Development: Statistical methods are used to build a regression model linking the descriptors (independent variables) to the biological activity (dependent variable).

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

QSAR studies have been successfully applied to various indole derivatives to model their antibacterial, anticancer, and antiviral activities. For example, a 2D-QSAR study on indole derivatives as antibacterial agents found that properties like electronic energy and dipole moment were correlated with activity against S. aureus. Similarly, a QSPR study on the interaction of indole derivatives with β-cyclodextrin revealed that the length and flexibility of the side chain containing the carboxyl group strongly affect binding. These models not only provide predictive capability but also offer insights into the structural features that are crucial for the desired activity or property.

Table 3: List of Compounds

Compound Name
1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid
7-(Trifluoromethyl)-1H-indole-2-carboxylic acid
Indole-3-carboxylic acid
5-methoxy-1H-indole-2-carboxylic acid
Indole-2-carboxylic acid
1H-indole-3-acetic acid
Leucine
Valine
Phenylalanine
Tyrosine
Tryptophan
Lysine
Arginine
Serine
Alanine
Isoleucine
Aspartic acid
Succinate dehydrogenase
Cyclooxygenase

Descriptor Generation and Selection for Indole Carboxylic Acid Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. nih.gov A critical first step in developing a reliable QSAR model is the generation and selection of molecular descriptors. nih.gov These descriptors are numerical values that encode different aspects of a molecule's physicochemical properties. For indole carboxylic acid analogs, a wide array of descriptors can be calculated to build predictive models for various biological targets.

The process begins with the two-dimensional (2D) or three-dimensional (3D) representation of the indole derivatives. From these structures, various classes of descriptors are generated:

Constitutional Descriptors (1D): These are the simplest descriptors, derived directly from the molecular formula. They include molecular weight, atom counts, bond counts, and molecular formula.

Topological Descriptors (2D): These describe the connectivity of atoms within the molecule. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban index. They provide information about molecular size, shape, and branching.

Geometrical Descriptors (3D): Derived from the 3D coordinates of the atoms, these descriptors quantify the molecule's shape and size. Examples include molecular surface area, volume, and principal moments of inertia.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule. Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. These are particularly important for modeling reactivity and interactions involving charge transfer. nih.gov

Physicochemical Descriptors: These relate to properties like hydrophobicity (logP), molar refractivity (MR), and polarizability. Hydrophobicity is often a critical factor in how a drug is absorbed, distributed, metabolized, and excreted (ADME). nih.gov

Once a large pool of descriptors is generated, a crucial step is to select the most relevant ones that have a strong correlation with the biological activity of interest, while avoiding multicollinearity. Various statistical methods are employed for this selection process, such as stepwise multiple linear regression (MLR), genetic algorithms, and principal component analysis (PCA). The goal is to find a small set of descriptors that can build a robust and predictive QSAR model. nih.gov

Descriptor ClassExamplesInformation EncodedRelevance to Indole Carboxylic Acids
Constitutional Molecular Weight, Atom CountBasic molecular composition and size.Initial filtering and general property correlation.
Topological Connectivity Indices, Wiener IndexAtomic connectivity, branching, and shape.Correlating molecular shape with binding pocket complementarity.
Geometrical Molecular Surface Area, Volume3D size and shape of the molecule.Understanding steric hindrance and fit within a receptor site.
Quantum Chemical HOMO/LUMO Energies, Dipole MomentElectronic structure, reactivity, and charge distribution.Predicting reactivity, stability, and intermolecular interactions. nih.gov
Physicochemical LogP, Molar Refractivity, PolarizabilityHydrophobicity, steric bulk, and electronic distribution.Modeling membrane permeability, protein binding, and ADME properties. nih.gov

Predictive Modeling for Biological Interactions and Reactivity of Indole Derivatives

Predictive modeling, particularly through QSAR, is a powerful tool for estimating the biological activity and reactivity of novel or untested indole derivatives. nih.gov These models establish a mathematical relationship between the selected molecular descriptors (independent variables) and a measured biological endpoint (dependent variable), such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). researchgate.netnih.gov

The development of a predictive QSAR model involves several key steps:

Data Set Curation: A dataset of indole derivatives with experimentally determined biological activities is compiled. This set is typically divided into a training set for model development and a test set for external validation. mdpi.com

Descriptor Calculation and Selection: As described previously, relevant descriptors are calculated and the most informative subset is selected.

Model Generation: Various statistical methods are used to build the model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF). For instance, an atom-based 3D-QSAR model was developed for indole and isatin derivatives, resulting in a model with acceptable predictive statistics. mdpi.com

Model Validation: The model's robustness, stability, and predictive power are rigorously assessed. Internal validation is often performed using cross-validation techniques (e.g., leave-one-out), which yields a cross-validation coefficient (q²). External validation is performed by using the model to predict the activities of the compounds in the test set, which were not used in model creation. The predictive ability is often measured by the external correlation coefficient (r²_ext). nih.govmdpi.com

QSAR models have been successfully applied to various indole derivatives to predict their activity as antioxidants, enzyme inhibitors, and anticancer agents. nih.govresearchgate.net For example, a 2D-QSAR model for novel 1H-3-indolyl derivatives identified key structural features for antioxidant activity. researchgate.netnih.gov

Model TypeApplication ExampleKey Statistical ParametersReference
2D-QSAR Predicting antioxidant activity (IC50) of 1H-3-indolyl derivatives against ABTS.r² = 0.6673 researchgate.net
3D-QSAR Predicting anti-amyloidogenic activity (IC50) of indole and isatin derivatives.q² = 0.596, r²_ext = 0.695 mdpi.com
QSAR Predicting inhibitory activity (IC50) of indeno[1,2-b]indole derivatives against Casein Kinase II (CK2).N/A nih.gov

Cheminformatics Approaches for Indole Carboxylic Acid Library Design

Cheminformatics provides the tools and techniques necessary to design and manage large chemical libraries for high-throughput screening and drug discovery. The goal of library design is to explore a vast chemical space efficiently, maximizing the diversity of structures and properties to increase the probability of finding a hit compound. chemrxiv.org For indole carboxylic acids, cheminformatics approaches are used to create both virtual and physical libraries focused on specific biological targets or desired physicochemical properties.

Key cheminformatics strategies for library design include:

Scaffold-Based Design: This approach uses a common core structure, such as the indole-carboxylic acid scaffold, and systematically decorates it with a variety of substituents. This compound itself provides a rich scaffold with multiple points for diversification (the indole nitrogen, positions on the indole ring, and the phenyl ring).

Virtual Screening: Before synthesis, large virtual libraries of indole carboxylic acid derivatives can be screened against a biological target using molecular docking. mdpi.com Docking programs predict the binding mode and affinity of each compound in the library to the target's active site. mdpi.comnih.gov This allows researchers to prioritize a smaller, more promising set of compounds for actual synthesis and testing. This method was used to identify indole-2-carboxylic acid as a potent HIV-1 integrase inhibitor scaffold. mdpi.comrsc.org

Diversity-Oriented Synthesis (DOS): The aim of DOS is to create a library of structurally complex and diverse molecules from a simple set of starting materials. Cheminformatics tools are used to analyze the diversity of the library in terms of its structural features and physicochemical properties, ensuring broad coverage of chemical space. chemrxiv.org

Fragment-Based Library Design: This method involves building a library by combining smaller molecular fragments. Retrosynthetic analysis can be used to break down known active molecules into key fragments, which are then used as building blocks to generate new combinations. chemrxiv.org For indole carboxylic acids, fragments could include the indole core, various substituted phenyl rings, and different linker groups.

Property-Based Filtering: Libraries are often filtered based on desirable drug-like properties, such as those defined by Lipinski's Rule of Five or other ADME (Absorption, Distribution, Metabolism, and Excretion) models. This helps to eliminate compounds that are likely to have poor pharmacokinetic profiles, focusing resources on candidates with a higher chance of success.

These approaches enable the creation of focused and efficient libraries of indole carboxylic acid derivatives, tailored for specific drug discovery campaigns, such as the development of IDO1/TDO dual inhibitors or HIV-1 integrase inhibitors. nih.govrsc.org

Investigations of Biological Interactions and Mechanistic Studies of 1 4 Carboxyphenyl 1h Indole 5 Carboxylic Acid in Vitro & Mechanistic Focus

Enzyme Inhibition Studies of Indole (B1671886) Carboxylic Acids (Mechanistic Details)

Indole carboxylic acid derivatives have been identified as inhibitors of various enzymes, and mechanistic studies reveal the intricate details of these interactions. The structural features of the indole core and the carboxylic acid group(s) often play a pivotal role in binding to enzyme active sites or allosteric sites. mdpi.comnih.gov For instance, certain indole-2-carboxylic acid derivatives have been developed as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. mdpi.comnih.gov

Enzyme kinetic studies are performed to determine the mechanism of inhibition, such as competitive, non-competitive, or uncompetitive inhibition. mdpi.comyoutube.com This analysis involves measuring reaction rates at various substrate and inhibitor concentrations to determine key kinetic parameters like the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). nih.gov

Competitive Inhibition : An inhibitor competes with the substrate for the enzyme's active site. This type of inhibition is characterized by an increase in the apparent Kₘ, while Vₘₐₓ remains unchanged. nih.govlibretexts.org High concentrations of the substrate can overcome the inhibitory effect. nih.gov

Non-competitive Inhibition : The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. In this case, Vₘₐₓ is lowered, but Kₘ is typically unaffected. libretexts.org

Slow, Tight-Binding Inhibition : Some inhibitors, including certain carboxylic acid isosteres developed for enzymes like SIRT5, exhibit slow, tight-binding kinetics. chemrxiv.org This is characterized by a time-dependent increase in inhibition, and the data is used to calculate the inhibition constant (Kᵢ), which reflects the inhibitor's potency. chemrxiv.org

Table 1: Representative Kinetic Parameters in Enzyme Inhibition by Indole Derivatives This table provides illustrative data based on studies of various enzyme inhibitors to demonstrate how kinetic parameters are presented. The values are not specific to 1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid but are representative of the class.

Inhibition Type Effect on Vₘₐₓ Effect on Kₘ Example Inhibitor Class Target Enzyme Example Kᵢ / IC₅₀ Range
Competitive Unchanged Increases Indole-2-Carboxylic Acids HIV-1 Integrase 0.1 - 10 µM nih.gov
Non-competitive Decreases Unchanged Various Small Molecules Threonine Deaminase Varies
Slow, Tight-Binding Decreases Varies Carboxylic Acid Isosteres Human SIRT5 Low nM (e.g., ~0.5–7 nM) chemrxiv.org

Distinguishing between binding at the active site (orthosteric) and a secondary (allosteric) site is fundamental to understanding the inhibitory mechanism. wikipedia.org

Active Site Binding : Many indole carboxylic acids function by directly blocking the active site. For example, in the inhibition of HIV-1 integrase, the indole core and the C2 carboxyl group of indole-2-carboxylic acid derivatives chelate two essential Mg²⁺ ions within the enzyme's active site, preventing the binding of the viral DNA substrate. mdpi.comnih.gov This direct competition is a hallmark of orthosteric inhibition. wikipedia.org

Allosteric Binding : Allosteric inhibitors bind to a regulatory site distinct from the active site, inducing a conformational change that modulates the enzyme's function. wikipedia.org While specific allosteric inhibition by this compound is not detailed in the provided context, studies on other indole derivatives, such as 1H-indole-2-carboxamides acting on the CB1 receptor, demonstrate this mechanism. nih.gov The binding of these modulators to an allosteric site alters the receptor's conformation, thereby affecting the binding and signaling of the primary (orthosteric) ligand. nih.govnih.gov The existence of distinct binding modes for structural analogs at allosteric sites has been computationally explored for some enzymes. researchgate.net

Receptor Binding Profiling of Indole Derivatives (In Vitro)

The indole scaffold is a common feature in ligands for a wide array of receptors. In vitro binding assays are essential for determining the affinity and selectivity of indole derivatives for their molecular targets. nih.gov

Radioligand binding assays are considered a gold standard for quantifying the interaction between a ligand and a receptor. giffordbioscience.comcreative-bioarray.com These assays use a radioactive molecule (radioligand) known to bind with high affinity to the target receptor. oncodesign-services.com

In competition studies, a fixed concentration of the radioligand is incubated with the receptor preparation (e.g., cell membranes) in the presence of varying concentrations of an unlabeled test compound, such as an indole derivative. The test compound competes with the radioligand for the receptor's binding site. By measuring the displacement of the radioligand, the inhibitory concentration (IC₅₀) of the test compound can be determined. This value is then used to calculate the binding affinity constant (Kᵢ), which represents the concentration of the competing ligand that would occupy 50% of the receptors at equilibrium. giffordbioscience.comsygnaturediscovery.com

Indole derivatives have been shown to interact with numerous receptor subtypes, demonstrating both high affinity and selectivity in some cases.

Serotonin (B10506) Receptors : Certain indole derivatives are ligands for serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. nih.gov Molecular modeling and binding studies indicate that a key interaction is the formation of a salt bridge between a protonatable nitrogen atom in the ligand and a conserved aspartate residue (Asp 3.32) in the orthosteric binding pocket of these receptors. nih.gov The indole moiety itself often penetrates deep into a hydrophobic region of the receptor cavity. nih.gov

Dopamine (B1211576) Receptors : A series of substituted 1H-indolyl carboxylic acid amides have been synthesized and evaluated for their affinity at human dopamine D₂, D₃, and D₄ receptors. nih.gov Some of these compounds displayed high, nanomolar binding affinity for the D₃ receptor with significant selectivity over the D₂ subtype. nih.gov

Cannabinoid Receptors : As mentioned, indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid receptor 1 (CB1). nih.govnih.gov Structure-activity relationship studies show that the indole ring itself is crucial for maintaining high binding affinity to the allosteric site. nih.gov

Table 2: Examples of Receptor Binding Affinities for Various Indole Derivatives This table presents representative binding data for different classes of indole derivatives to illustrate their interaction with specific receptor subtypes. The values are not specific to this compound.

Indole Derivative Class Receptor Subtype Assay Type Radioligand Example Binding Affinity (Kᵢ)
Indolyl Carboxamides Dopamine D₃ Competition [³H]Spiperone 0.18 - 1.5 nM nih.gov
Indole-2-carboxamides Cannabinoid CB1 Allosteric Modulation [³H]CP55,940 K₈ = 167.3 nM nih.gov
Amino-N-aryl TRYPs Serotonin 5-HT₁ₐ Competition [³H]5-HT High Affinity iaea.org
Indolylglyoxylyl Amines Benzodiazepine (BzR) Competition [³H]Flunitrazepam Nanomolar Range nih.gov

Modulation of Cellular Signaling Pathways by Indole Derivatives (In Vitro, Mechanistic)

Beyond direct enzyme or receptor binding, indole derivatives can modulate complex intracellular signaling pathways, which are the networks that control cellular functions. researchgate.net

Mechanistic studies have shown that indole compounds can influence pathways critical to inflammation, cell proliferation, and microbial communication. For example, certain oleanolic acid indole derivatives have been found to exert anti-inflammatory effects by inhibiting the activation of NF-κB, MAPKs, and PI3K/Akt signaling pathways. nih.gov This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.govtandfonline.com Conversely, these compounds can upregulate anti-inflammatory cytokines such as IL-10. nih.gov

In the context of cancer, indole derivatives can interfere with aberrant signaling, such as the Ras-related pathway, which is often dysregulated in tumors. researchgate.net For instance, indole-3-carboxylic acid has been shown to enhance doxorubicin-induced cellular senescence in colorectal cancer cells, a process linked to cell cycle arrest and inhibition of proliferation. researchgate.net In microbiology, indole moieties are used by some bacteria for intercellular signaling in processes like quorum sensing, and synthetic indole derivatives have been designed to inhibit these pathways, thereby reducing virulence and biofilm formation. nih.gov

Table 3: Overview of Cellular Signaling Pathways Modulated by Indole Derivatives This table summarizes key signaling pathways and the observed in vitro mechanistic effects of representative indole compounds.

Signaling Pathway Biological Context Mechanistic Effect of Indole Derivative Key Downstream Consequences
NF-κB, MAPKs, PI3K/Akt Inflammation Inhibition of pathway activation Decreased production of pro-inflammatory cytokines (TNF-α, IL-6); Increased anti-inflammatory cytokines (IL-10) nih.govtandfonline.com
Ras-Related Signaling Cancer Proliferation Interference with regulatory factors Potential antitumor activity researchgate.net
Cellular Senescence Pathways Cancer (Colorectal) Upregulation of p21; Promotion of cell cycle arrest Enhanced anti-cancer effect of chemotherapeutics researchgate.net
Quorum Sensing (QS) Bacterial Communication Inhibition of QS receptor protein (e.g., LasR) Reduction of virulence factor production and biofilm formation nih.gov

Investigation of Second Messenger Systems Affected by Indole Derivatives

There is no specific information available in the reviewed literature detailing the effects of this compound on intracellular second messenger systems. Studies on other indole derivatives have explored their impact on pathways involving cyclic adenosine (B11128) monophosphate (cAMP), inositol (B14025) phosphates, and calcium signaling, which are crucial for cellular responses to external stimuli. However, without direct experimental evidence, the modulation of these systems by this compound cannot be confirmed.

Gene Expression and Proteomic Analysis of Indole Treated Cells (Research Models)

A comprehensive analysis of changes in gene expression or the proteome of cells treated with this compound has not been published. Such studies, typically employing techniques like microarray analysis, RNA-sequencing for transcriptomics, and mass spectrometry-based proteomics, are vital for understanding the molecular mechanisms of a compound's action. These analyses can reveal the cellular pathways and biological processes that are perturbed by the compound, offering insights into its potential therapeutic effects or toxicity. For instance, proteomic analyses of cells treated with other bioactive compounds have been used to identify protein targets and downstream signaling cascades.

Protein-Ligand Interaction Characterization for Indole Carboxylic Acids

While the specific protein targets of this compound have not been identified, the general class of indole carboxylic acids is known to interact with a variety of proteins. The nature of these interactions is fundamental to their biological activity.

Biophysical Techniques (SPR, ITC, MST) for Binding Thermodynamics

Biophysical methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and MicroScale Thermophoresis (MST) are instrumental in characterizing the binding affinity and thermodynamics of small molecule-protein interactions.

Surface Plasmon Resonance (SPR) measures the binding between a ligand and a protein immobilized on a sensor chip in real-time, providing kinetic data (association and dissociation rates) and affinity (dissociation constant, KD).

Isothermal Titration Calorimetry (ITC) directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in addition to the dissociation constant (KD).

MicroScale Thermophoresis (MST) measures the directed movement of molecules in a temperature gradient, which changes upon binding, to determine binding affinity.

No studies utilizing these techniques to specifically investigate the binding of this compound to a protein target have been found.

Table 1: Overview of Biophysical Techniques for Protein-Ligand Interaction Analysis

Technique Principle Key Parameters Determined
Surface Plasmon Resonance (SPR) Change in refractive index at a sensor surface upon binding Kon (association rate), Koff (dissociation rate), KD (dissociation constant)
Isothermal Titration Calorimetry (ITC) Measurement of heat released or absorbed during binding KD (dissociation constant), ΔH (enthalpy), ΔS (entropy), n (stoichiometry)

| MicroScale Thermophoresis (MST) | Change in molecular movement in a temperature gradient upon binding | KD (dissociation constant) |

Structural Biology Approaches (X-ray Crystallography, Cryo-EM) of Indole-Protein Complexes

Structural biology techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM) provide high-resolution, three-dimensional structures of protein-ligand complexes. This information is crucial for understanding the precise binding mode of a compound and for structure-based drug design. X-ray crystallography of indole derivatives complexed with their protein targets has been instrumental in elucidating their mechanism of action at the atomic level. For instance, the crystal structure of 5-methoxy-1H-indole-2-carboxylic acid has been studied, revealing details about its intermolecular interactions in the solid state. mdpi.com However, there are no publicly available crystal or cryo-EM structures of this compound bound to a protein.

Membrane Permeability and Transport Mechanism Studies of Indole Derivatives (In Vitro Research)

The ability of a compound to cross biological membranes is a critical determinant of its bioavailability and therapeutic efficacy. For carboxylic acid-containing molecules like this compound, membrane permeability can be influenced by their ionization state, which is pH-dependent.

pH-Partition Hypothesis: This theory suggests that only the neutral, unionized form of a molecule can passively diffuse across lipid bilayers. For a carboxylic acid, the permeability would be expected to be higher at a lower pH where the neutral form predominates.

Anion Permeation: However, research on aromatic carboxylic acids has shown that the charged anionic species can also permeate lipid bilayers, and at physiological pH, this can be the dominant route of transport. nih.gov

Transmembrane Anion Transporters: The permeability of carboxylic acid-containing drugs can be enhanced by synthetic transmembrane anion transporters. nih.govresearchgate.net

Specific in vitro studies, such as Parallel Artificial Membrane Permeability Assays (PAMPA) or cell-based assays using Caco-2 or MDCK cell lines, would be required to quantify the membrane permeability of this compound and to elucidate its transport mechanism (passive diffusion, active transport, or facilitated diffusion). Such data is not currently available.

Table 2: Common In Vitro Models for Membrane Permeability Assessment

Assay Model System Information Provided
PAMPA Artificial lipid membrane Passive permeability
Caco-2 Cell Assay Human colon adenocarcinoma cells Passive and active transport, efflux

| MDCK Cell Assay | Madin-Darby canine kidney cells | Passive and active transport, efflux |

Structure Activity Relationship Sar Studies of 1 4 Carboxyphenyl 1h Indole 5 Carboxylic Acid Analogs

Design and Synthesis of Indole (B1671886) Carboxylic Acid Derivatives with Modified Indole Core

The design and synthesis of derivatives with alterations to the indole nucleus are fundamental to understanding SAR. Modifications at various positions of the indole ring have been shown to significantly impact biological efficacy.

Research into indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors demonstrated that substitutions at the C3 and C6 positions of the indole core are particularly influential. mdpi.com The synthesis often begins with a pre-functionalized indole, such as 6-bromoindole-2-carboxylic acid, to facilitate the introduction of various groups. mdpi.com For instance, the introduction of halogenated phenyl groups at the C6 position was designed to form a π-π stacking interaction with viral DNA. nih.govrsc.org Furthermore, adding a bulky, hydrophobic long-chain substituent at the C3 position was found to improve interaction with a hydrophobic cavity near the enzyme's active site, significantly enhancing inhibitory activity. mdpi.com One derivative, 20a, which incorporated both a C6 modification and a long branch on C3, showed a marked increase in integrase inhibition. mdpi.com

In another study focusing on anti-breast cancer agents, novel 5-hydroxyindole-3-carboxylic acids were synthesized. nih.gov This highlights the introduction of a hydroxyl group at the C5 position as a key modification to the indole scaffold. The general synthetic approach involves the Fisher Indole cyclization followed by alkaline hydrolysis of the resulting esters to yield the desired carboxylic acids. nih.gov

Further SAR studies on indole-2-carboxylic acid derivatives as CysLT1 antagonists explored the effects of substituents at positions 4, 5, 6, and 7 of the indole ring. nih.gov The results indicated that substitution at the C4 position was least favorable, while methoxy (B1213986) group substitution at the C7 position was the most favorable for activity. nih.gov Fluorine-substituted derivatives were generally more potent than their chlorine-substituted counterparts. nih.gov

The following table summarizes the impact of various indole core modifications on biological activity from selected studies.

Compound Series Indole Core Modification Position(s) Modified Observed Effect on Activity Reference
HIV-1 Integrase InhibitorsHalogenated phenylC6Increased inhibitory activity through π-π stacking. nih.govrsc.org mdpi.com
HIV-1 Integrase InhibitorsLong-chain p-trifluorophenylC3Significantly improved activity by extending into a hydrophobic pocket. mdpi.com mdpi.com
Anti-breast Cancer AgentsHydroxyl groupC5Key modification in a series of cytotoxic compounds. nih.gov nih.gov
CysLT1 AntagonistsMethoxy groupC7Most favorable substitution for antagonist potency. nih.gov nih.gov
CysLT1 AntagonistsChlorine/FluorineC4Least favorable position for substitution. nih.gov nih.gov

Exploration of Substituent Effects on the Carboxyphenyl Moiety in Indole Carboxylic Acid Analogs

The N1-carboxyphenyl substituent is a defining feature of the parent compound. Exploring how different functional groups on this phenyl ring affect activity provides crucial SAR data. In a series of 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid derivatives, various substituted phenyl and benzyl groups were introduced at the N1 position. nih.gov

For example, the synthesis of 5-Hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylic acid (6d) and 5-Hydroxy-2-methyl-1-(4-methylbenzyl)-1H-indole-3-carboxylic acid (6f) allowed for a direct comparison of substituent effects on the N1-aryl group. nih.gov The presence of a 4-methoxy group on the phenyl ring was found to be particularly potent in an ester derivative (5d), which exhibited a half-maximal effective concentration of 4.7 µM against MCF-7 breast cancer cells. nih.gov This suggests that electron-donating groups at the para position of the phenyl ring can enhance cytotoxic activity.

The table below details the substitutions on the N1-phenyl moiety and their resulting biological activity in a specific study.

Compound ID N1-Aryl Moiety Substitution on Phenyl Ring Reported Activity (MCF-7 cells) Reference
5d (ester)4-Methoxyphenyl4-MethoxyEC50 = 4.7 µM nih.gov
6d (acid)4-Methoxyphenyl4-MethoxyData not specified for acid nih.gov
6f (acid)4-Methylbenzyl4-MethylData not specified for acid nih.gov

Influence of Carboxylic Acid Group Modifications on Biological Interactions of Indole Derivatives

The carboxylic acid groups are key pharmacophoric elements, often involved in critical interactions with biological targets. nih.gov However, in some contexts, their properties can be suboptimal, necessitating replacement with bioisosteric groups. nih.govhyphadiscovery.com The modification or replacement of these acidic moieties can significantly alter a compound's physicochemical properties, metabolic stability, and target interactions. nih.govdrughunter.com

Studies have shown that the free carboxylic acid is essential for the activity of certain indole derivatives. For instance, in a series of HIV-1 integrase inhibitors, esterification of the carboxyl groups led to a loss of activity, which was restored upon hydrolysis back to the acid. nih.gov This highlights the carboxylate's role in chelating metal ions within the enzyme's active site. mdpi.comnih.gov Similarly, for CysLT1 antagonists, the indole-2-carboxylic acid moiety was found to be necessary for potency. nih.gov

When modification is required, a variety of bioisosteres for carboxylic acids are available. These can be classified as ionized or neutral replacements. nih.govhyphadiscovery.com

Ionized Bioisosteres : These groups mimic the acidic nature of the carboxylic acid.

Tetrazoles : A widely used non-classical bioisostere, 1H-tetrazole, has a pKa (~4.5-4.9) and planar structure similar to a carboxylic acid. drughunter.comcambridgemedchemconsulting.comnih.gov It is found in over 20 FDA-approved drugs. drughunter.com

Acyl Sulfonamides : These are considerably weaker acids (pKa ~9-10) than carboxylic acids but can offer advantages like increased lipophilicity and metabolic stability. drughunter.com

Hydroxyisoxazoles : The 3-hydroxyisoxazole group is a planar isostere with a pKa of ~4-5, closely resembling that of a carboxylic acid. nih.gov

Neutral Bioisosteres : These replace the ionic interaction of the carboxylate with other types of interactions, such as hydrogen bonds or cation-π interactions. nih.govhyphadiscovery.com This strategy can be useful for improving properties like CNS penetration. hyphadiscovery.com

Hydroxamic Acids : These can act as carboxylic acid surrogates and have been employed in the design of MAP/ERK kinase (MEK) inhibitors. nih.gov

Amides : Conversion of the carboxylic acid to a carboxamide is a common modification. nih.govnih.gov

The following table lists common bioisosteric replacements for carboxylic acids.

Bioisostere Class Key Properties Reference
1H-TetrazoleIonizedSimilar pKa and planarity to carboxylic acid. drughunter.comcambridgemedchemconsulting.comnih.gov drughunter.comcambridgemedchemconsulting.comnih.gov
Acyl SulfonamideIonizedWeaker acid, can increase lipophilicity. drughunter.com hyphadiscovery.comdrughunter.com
3-HydroxyisoxazoleIonizedPlanar, similar pKa. nih.gov hyphadiscovery.comnih.gov
CarboxamideNeutralReplaces ionic interaction with hydrogen bonding capacity. nih.govnih.gov nih.govnih.gov
Hydroxamic AcidNeutralCan serve as a surrogate with favorable ADME/PK properties. nih.gov nih.gov

Stereochemical Implications in Indole Derivative SAR

The three-dimensional arrangement of atoms and functional groups is critical for a molecule's interaction with its biological target. In the context of indole derivatives, stereochemical and conformational factors, such as the relative orientation of substituents, play a significant role in determining biological activity.

Development of Pharmacophore Models for Indole Carboxylic Acid Related Compounds

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com This method is widely applied in drug discovery to understand SAR, perform virtual screening for new hits, and guide the design of more potent analogs. proceedings.sciencenih.gov

For various classes of indole derivatives, pharmacophore models have been successfully developed. The process typically involves aligning a set of active compounds to identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.gov

Indeno[1,2-b]indoles as CK2 Inhibitors : A pharmacophore model was generated based on the most active compounds, resulting in a set of common chemical features. nih.gov This model was then used to screen databases like the ZINC compound database to identify novel scaffolds with potential CK2 inhibitory activity. nih.gov

5-Bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors : A 3D pharmacophore model was created based on the interaction of the known inhibitor erlotinib with the EGFR tyrosine kinase target. researchgate.net Newly synthesized indole derivatives were then compared against this model to predict their activity. researchgate.net

Indoles for Chagas Disease : To understand the SAR of a library of over 200 indole derivatives, pharmacophore and 3D-QSAR models were developed. proceedings.science These computational approaches helped to elucidate the key structural features and protein-ligand interactions driving the activity against Trypanosoma cruzi. proceedings.science

These models serve as a critical bridge between the chemical structure of a ligand and its biological function, providing a rational basis for the design of new therapeutic agents. dovepress.com

Exploration of Advanced Applications of 1 4 Carboxyphenyl 1h Indole 5 Carboxylic Acid in Research

1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid as a Fluorescent Probe or Label

Indole (B1671886) and its derivatives are well-known for their intrinsic fluorescence, making them valuable as probes and labels in biological and electrochemical detection. mdpi.comnih.gov The photophysical properties of these molecules, such as their emission spectra and quantum yields, are highly sensitive to their molecular structure and local environment. rsc.org The substitution pattern on the indole ring can be tailored to fine-tune these properties for specific applications, such as pH sensing or detecting the presence of specific ions or molecules. mdpi.comnih.govresearchgate.net

While specific photophysical data for this compound are not extensively documented in the literature, the characteristics of related indole carboxylic acids provide insight into its potential. For instance, studies on indole-2-carboxylic acid and indole-5-carboxylic acid reveal complex behaviors, including dual fluorescence arising from different excited states. researchgate.net The fluorescence of indole nucleoside analogues has been shown to be significantly influenced by the nature of substituents, with a carboxylic acid group impacting the quantum yield. nih.gov

The core structure of this compound suggests it would function as a fluorescent entity. The two carboxylic acid groups provide convenient handles for conjugation to biomolecules, such as proteins or nucleic acids. Once attached, the indole moiety can act as a reporter, with changes in its fluorescence signal (intensity, wavelength, or lifetime) indicating binding events, conformational changes, or alterations in the local microenvironment. This makes it a candidate for developing custom fluorescent labels for bio-imaging and sensing applications. nih.govresearchgate.net

Table 1: Potential Photophysical Characteristics of Indole-Based Fluorescent Probes This table is illustrative, based on typical properties of related indole derivatives.

PropertyTypical Range/CharacteristicSignificance for Probing
Excitation Max (λex) 280 - 350 nmAllows for excitation with common UV light sources, potentially avoiding autofluorescence from biological samples at higher wavelengths.
Emission Max (λem) 340 - 450 nmEmission in the violet-blue region of the spectrum.
Quantum Yield (ΦF) Variable (0.01 - 0.6)Efficiency of fluorescence emission; higher values are desirable for sensitive detection. nih.gov
Environmental Sensitivity HighFluorescence is often sensitive to solvent polarity, pH, and binding to macromolecules, enabling its use as a sensor. mdpi.comnih.gov

Integration of Indole Carboxylic Acids into Supramolecular Assemblies and Materials Science

The rigid structure and bifunctional nature of this compound make it an excellent candidate for constructing ordered supramolecular structures. The two carboxylic acid groups can engage in predictable, directional, non-covalent interactions (like hydrogen bonding) or form coordinate bonds with metal centers, driving the self-assembly of complex architectures.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com Aromatic polycarboxylic acids are among the most common and effective organic linkers used in MOF synthesis, as they form stable, porous frameworks. cd-bioparticles.netresearchgate.net The geometry and length of the linker molecule are critical factors that determine the topology, pore size, and ultimately the functional properties of the resulting MOF. rsc.org

This compound serves as a ditopic, semi-rigid linker. Its two carboxylate groups can coordinate with metal centers (e.g., Zn(II), Cd(II), Cu(II)) to build up 2D or 3D network structures. rsc.orgnih.gov The indole core introduces several key features:

Luminescence: The intrinsic fluorescence of the indole group can be retained within the MOF structure, leading to luminescent frameworks. These materials are of great interest for applications in chemical sensing, where the fluorescence of the MOF can be quenched or enhanced by the presence of specific analytes.

Functionality: The N-H group of the indole ring can act as a hydrogen bond donor, providing an additional site for interaction with guest molecules within the pores.

Structural Diversity: The bent, semi-rigid nature of the linker, compared to linear linkers like terephthalic acid or biphenyldicarboxylic acid, can lead to the formation of novel and complex network topologies. rsc.orgrsc.org

Table 2: Comparison of Aromatic Dicarboxylic Acid Linkers for MOF Synthesis

Linker NameStructure TypePotential MOF Properties
Terephthalic acidLinear, RigidHigh porosity, thermal stability (e.g., in MOF-5, UiO-66). rsc.orgnih.gov
4,4'-Biphenyldicarboxylic acidLinear, RigidIsoreticular structures with larger pores compared to terephthalic acid-based MOFs. rsc.org
Azobenzene-4,4′-dicarboxylic acidLinear, PhotoswitchablePotential for light-responsive materials, intense photoluminescence. mdpi.com
This compound Bent, Semi-rigidPotential for novel topologies, intrinsic luminescence, hydrogen-bonding sites.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a solid substrate. Carboxylic acids are known to form robust SAMs on various metal and metal oxide surfaces. researchgate.net The study of such surfaces is crucial for applications ranging from electronics to biocompatible coatings.

While direct studies on this compound are limited, extensive research on the self-assembly of a simpler analogue, indole-2-carboxylic acid (I2CA), on gold and graphite (B72142) surfaces provides a foundational understanding. nih.govaip.orgresearchgate.net In these studies, scanning tunneling microscopy (STM) revealed that I2CA molecules form well-ordered lamellar structures. nih.gov The primary interaction driving this assembly is the formation of cyclic hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules. nih.govaip.org

For this compound, the presence of two carboxylic acid groups opens up more complex possibilities for surface assembly. Instead of simple linear chains of dimers, it could form a two-dimensional hydrogen-bonded network, where each molecule acts as a node connecting to multiple neighbors. This could lead to the formation of porous, "honeycomb-like" networks on a substrate. The specific structure would depend on the interplay between intermolecular hydrogen bonding, molecule-substrate interactions, and steric factors. st-andrews.ac.uk The ability to create such patterned surfaces at the molecular level is a key goal in nanotechnology. metall-mater-eng.com

Use of this compound as a Chemical Biology Tool

The distinct chemical functionalities of this compound—a rigid fluorescent core and two addressable carboxylic acid groups—make it a promising scaffold for designing sophisticated tools for chemical biology.

Affinity labeling is a technique used to identify and study the binding sites of macromolecules, such as proteins. An affinity label typically consists of a moiety that recognizes a specific binding site and a reactive group that forms a covalent bond with nearby amino acid residues.

This compound can be envisioned as a bifunctional linker or scaffold for creating such reagents. nih.govnih.gov The two carboxylic acid groups can be chemically differentiated and modified. For instance:

One carboxyl group could be coupled to a known ligand or pharmacophore that targets a specific protein of interest.

The second carboxyl group could be converted into a reactive functional group (e.g., an N-hydroxysuccinimide ester for reacting with lysines, or a precursor for a photo-activatable crosslinker).

The rigid indole backbone ensures that the targeting moiety and the reactive group are held at a defined distance and orientation, which can improve the specificity of the labeling reaction. researchgate.net

Building on its potential as a fluorescent probe (Section 7.1), this compound can be developed into a versatile reporter molecule for various in vitro assays. mdpi.com After conjugating it to a biological molecule of interest (e.g., an antibody, an enzyme, or a small-molecule inhibitor) via one of its carboxyl groups, the indole's fluorescence can be used to monitor biological processes.

For example, if the fluorescence of the indole moiety changes upon the binding of its conjugate to a target, this change can be measured to quantify the binding affinity. This principle is used in techniques like fluorescence polarization assays. Furthermore, the indole could serve as a donor or acceptor in Förster Resonance Energy Transfer (FRET) experiments to measure molecular distances and interactions in real-time. The ability to enzymatically synthesize fluorescent oligomers from indole monomers also points to its utility in developing biosensors. mdpi.com

Indole Carboxylic Acids in Biosensor Development (Research Prototype)

The functionalization of biosensor surfaces with conductive materials that also offer sites for biomolecule immobilization is crucial for developing high-performance detection devices. Poly(indole-5-carboxylic acid), a conductive polymer, has been identified as a promising material in this field due to its excellent electrical conductivity, high redox activity, and the presence of carboxylic acid functional groups that facilitate further modifications. researchgate.net

Electrochemical Biosensors for Pathogen Detection

A notable research prototype is a phage-based electrochemical biosensor designed for the rapid and highly specific detection of the bacterium Yersinia pseudotuberculosis. nih.gov This biosensor is constructed on an electrode modified with a nanocomposite of poly(indole-5-carboxylic acid), reduced graphene oxide, and gold nanoparticles. nih.gov

The key findings from this research highlight the polymer's critical role:

Ultra-High Redox Stability: The composite material, including poly(indole-5-carboxylic acid), demonstrates exceptional stability, retaining 97.7% of its current response after 50 consecutive cycles of cyclic voltammetry. nih.gov Another study emphasized this stability, noting that the polymer could retain over 96% of its redox signal after 500 cycles, a significant improvement over many other materials. nih.gov

Biomolecule Immobilization: The gold nanoparticles within the composite provide a surface for the covalent immobilization of specific bacteriophages (vB_YepM_ZN18) via an Au-NH2 bond. These phages act as the biological recognition element, specifically capturing Yersinia pseudotuberculosis. nih.gov

High Sensitivity and Specificity: The fabricated biosensor can specifically detect live Yersinia pseudotuberculosis cells and does not respond to dead cells or other non-host bacteria. nih.gov This specificity is critical for applications in food safety, water quality, and clinical diagnostics. nih.gov

The performance characteristics of this prototype are detailed in the table below.

ParameterValueReference
AnalyteYersinia pseudotuberculosis nih.gov
Detection Range5.30 × 10² to 1.05 × 10⁷ CFU/mL nih.gov
Limit of Detection (LOD)3 CFU/mL nih.gov
Assay Time35 minutes nih.gov
Signal Stability97.7% retention after 50 cycles nih.gov

Photoelectrochemical Immunosensors

Beyond pathogen detection, research has extended into the development of photoelectrochemical (PEC) immunosensors using poly(indole-5-carboxylic acid). A novel "signal-on" PEC immunosensor was proposed for the ultrasensitive detection of the carcinoembryonic antigen (CEA), a significant tumor marker. researchgate.netresearchgate.net This prototype utilizes a platform sensitized by anthocyanin, a natural pigment, to enhance the sensor's response to light, demonstrating the versatility of the indole-5-carboxylic acid polymer in different biosensing formats. researchgate.netresearchgate.net Similar research has also explored anthocyanin-sensitized heterojunctions involving polymers of indole derivatives for detecting other biomarkers like alpha-fetoprotein. bohrium.com

These research prototypes underscore the potential of indole carboxylic acid derivatives, particularly poly(indole-5-carboxylic acid), as a robust and versatile platform for creating the next generation of electrochemical and photoelectrochemical biosensors. The inherent conductivity, exceptional redox stability, and functional groups for biomolecule attachment make it a valuable component in the ongoing effort to develop rapid, sensitive, and specific diagnostic tools. nih.govnih.gov

Advanced Analytical Characterization Methodologies for 1 4 Carboxyphenyl 1h Indole 5 Carboxylic Acid in Research

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Identification (Research Setting)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of 1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high precision (typically to four or five decimal places). This accuracy allows for the determination of the elemental formula, a critical first step in structural elucidation. For instance, Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with HRMS for analyzing indole (B1671886) carboxylic acids. nih.gov

In a research context, HRMS is crucial for confirming the successful synthesis of the target compound. By comparing the experimentally measured exact mass with the theoretically calculated mass, researchers can verify the compound's elemental composition with high confidence.

Table 1: Illustrative HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₆H₁₁NO₄
Calculated Exact Mass ([M-H]⁻)280.0615
Observed Exact Mass ([M-H]⁻)280.0612
Mass Error (ppm)-1.1

Note: This table is illustrative, based on typical HRMS analysis of related compounds. nih.gov

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) is a powerful technique for identifying metabolites in biological matrices. After administration of the parent compound, biological samples can be analyzed to detect new molecular species. Metabolites are typically formed through enzymatic reactions such as hydroxylation, glucuronidation, or sulfation. HRMS can detect these modifications by identifying specific mass shifts from the parent compound. The fragmentation patterns of these potential metabolites are then compared to the parent compound's fragmentation to pinpoint the site of modification, providing a detailed picture of its metabolic fate. nih.govresearchgate.net

Advanced Chromatographic Techniques (HPLC, UPLC, SFC) for Purity Assessment and Separation of Indole Carboxylic Acid Isomers

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from structural isomers and impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common methods for purity assessment. These techniques separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. UPLC uses columns with smaller particles (<2 µm) and higher pressures than HPLC, resulting in faster analysis times and better resolution. For indole carboxylic acids, reversed-phase HPLC is frequently used, employing a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water with acetonitrile (B52724) or methanol (B129727), containing an acid like formic acid to ensure the carboxylic acid groups are protonated). mdpi.comresearchgate.net The purity of a sample is determined by the relative area of its peak in the chromatogram. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, particularly for separating isomers. researchgate.net SFC uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase. This technique is often faster and uses less organic solvent than HPLC, making it a "greener" alternative. chromatographytoday.com The selectivity in SFC can be significantly influenced by the choice of stationary phase and a small percentage of an alcohol co-solvent. chromatographytoday.comchromatographyonline.com SFC has proven effective for separating both chiral and achiral isomers, including positional isomers of indole carboxylic acids, which can be challenging to resolve by HPLC. researchgate.net

Table 2: Comparison of Chromatographic Techniques for Indole Carboxylic Acid Analysis

FeatureHPLCUPLCSFC
Principle Liquid-solid partitioningLiquid-solid partitioningSupercritical fluid-solid partitioning
Typical Particle Size 3-5 µm< 2 µm3-5 µm
Analysis Speed ModerateFastVery Fast
Resolution GoodExcellentExcellent, especially for isomers
Solvent Consumption HighModerateLow
Primary Application Purity, QuantificationHigh-throughput purityIsomer separation, Chiral separation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules like this compound in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.

1D NMR (¹H and ¹³C):

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton indicates its electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, revealing connectivity. The acidic protons of the two carboxyl groups are expected to appear as broad singlets at a very downfield chemical shift (often >10 ppm). pressbooks.pubprinceton.edu

¹³C NMR shows the signals for all unique carbon atoms in the molecule. The chemical shifts of the carboxyl carbons are typically found in the 165-185 ppm region. pressbooks.pub

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete connectivity of the molecule.

COSY shows correlations between protons that are coupled to each other (typically on adjacent carbons).

HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting different fragments of the molecule and confirming the substitution pattern on the aromatic rings. princeton.edu

Beyond structural elucidation, NMR can be used for conformational analysis. By measuring nuclear Overhauser effects (NOEs) in a 2D NOESY experiment, through-space proximities between protons can be determined, providing insights into the preferred three-dimensional shape of the molecule in solution. researchgate.netresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)
Indole-2~7.0~105
Indole-3~7.8~128
Indole-4~8.4~122
Indole-6~7.9~125
Indole-7~7.6~112
Indole-3a-~129
Indole-7a-~138
Phenyl-2', 6'~7.8~128
Phenyl-3', 5'~8.2~131
Phenyl-1'-~142
Phenyl-4'-~132
COOH-5~12.5 (broad s)~168
COOH-4'~13.0 (broad s)~167

Note: This table contains predicted values based on data from analogous structures and general chemical shift principles. nih.govpressbooks.pubchemicalbook.comacs.org Actual values may vary depending on solvent and concentration.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis of Indole Carboxylic Acids

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a compound in the solid state. cormica.com It is used to analyze both single crystals and polycrystalline powders.

Powder XRD (PXRD): This method is used on a bulk sample of crystalline powder and produces a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline form. PXRD is crucial for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. cormica.com Different polymorphs can have different physical properties, and PXRD is the primary tool used to identify and distinguish between them. mdpi.comsemanticscholar.org

Table 4: Representative Single-Crystal XRD Data Parameters for an Indole Carboxylic Acid Derivative

ParameterDescriptionExample Value
Crystal System The symmetry class of the crystal lattice.Monoclinic
Space Group The specific symmetry group of the crystal.P2₁/c
a, b, c (Å) The dimensions of the unit cell.a = 7.87, b = 15.97, c = 11.98
β (°) The angle of the unit cell for monoclinic systems.100.28°
V (ų) The volume of the unit cell.1481.4
Z The number of molecules in the unit cell.4

Note: The example values are taken from a published structure of a related indole derivative to illustrate the type of data obtained. mdpi.com

Hyphenated Techniques (LC-MS/MS, GC-MS) for Complex Mixture Analysis of Indole Carboxylic Acids and their Byproducts

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing indole carboxylic acids in complex mixtures, such as reaction broths, biological fluids, or environmental samples. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique ideal for detecting and quantifying low levels of specific compounds in complex matrices. mdpi.comresearchgate.net The liquid chromatograph first separates the components of the mixture. The eluent is then introduced into a tandem mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, the first mass analyzer is set to select the parent ion of the target molecule, which is then fragmented. The second mass analyzer is set to detect a specific fragment ion. This parent-to-fragment transition is highly specific to the target compound, minimizing interference from other components in the matrix and allowing for reliable quantification. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is better suited for volatile and thermally stable compounds. Carboxylic acids like this compound are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is usually required to convert the polar carboxylic acid and N-H groups into more volatile esters and other derivatives (e.g., by silylation). GC-MS is particularly useful for identifying reaction byproducts, impurities, or certain metabolic products after appropriate sample preparation. researchgate.netnih.govnih.gov The fragmentation patterns generated by electron ionization (EI) in GC-MS provide a rich source of structural information that can be compared against spectral libraries for identification. researchgate.net

Table 5: Application of Hyphenated Techniques in the Analysis of Indole Carboxylic Acids

TechniqueSample VolatilityDerivatizationPrimary UseAdvantages
LC-MS/MS Non-volatileNot usually requiredQuantification in biological fluids, metabolite analysisHigh sensitivity, high selectivity, applicable to a wide range of compounds. researchgate.net
GC-MS VolatileOften required for carboxylic acidsImpurity profiling, analysis of byproducts, metabolomicsExcellent chromatographic resolution, extensive libraries for identification. researchgate.netnih.gov

Future Research Directions and Emerging Paradigms for 1 4 Carboxyphenyl 1h Indole 5 Carboxylic Acid

Exploration of New Synthetic Pathways for Enhanced Scalability of Indole (B1671886) Carboxylic Acids

The development of efficient, scalable, and sustainable synthetic methods is a cornerstone of advancing the research and application of indole carboxylic acids. While classic methods like the Fischer indole synthesis have been foundational, contemporary research focuses on overcoming limitations such as harsh reaction conditions and limited functional group tolerance. beilstein-journals.org Future efforts are directed towards methodologies that offer greater efficiency and adaptability, which would be crucial for producing compounds like 1-(4-Carboxyphenyl)-1H-indole-5-carboxylic acid on a larger scale for extensive testing and potential application.

One promising area is the advancement of palladium-catalyzed reactions. Recent studies have demonstrated one-pot strategies that combine nucleophilic substitution with C-N or C-O cross-coupling reactions, allowing for the rapid and modular assembly of multisubstituted indole-3-carboxylic acids. acs.org This approach shows broad functional group compatibility and good yields, representing a significant step forward in synthetic efficiency. acs.org Adapting such tandem catalytic systems for the synthesis of N-aryl indole-5-carboxylic acids could provide a more direct and scalable route to the target compound.

Flow chemistry is another emerging paradigm that offers significant advantages for scalability and process control. beilstein-journals.org Continuous flow reactors can enable precise control over reaction parameters like temperature and pressure, leading to higher conversions, improved safety, and the potential for on-demand production. beilstein-journals.org The successful application of flow chemistry to synthesize indole-3-carboxylic acid esters for agrochemical trials highlights its potential for producing complex indole derivatives in the quantities needed for advanced research and development. beilstein-journals.org

Future research will likely focus on:

Catalyst Development: Designing more robust and efficient catalysts, potentially using earth-abundant metals, to replace precious metals like palladium.

C-H Functionalization: Exploring direct C-H activation and functionalization of the indole core to streamline synthetic sequences and reduce waste. francis-press.com

Biocatalysis: Harnessing enzymes to perform specific transformations with high selectivity under mild conditions, offering a green chemistry approach to synthesis.

Modern Synthetic Strategies for Indole Carboxylic Acids

Synthetic StrategyKey FeaturesPotential Advantages for ScalabilityReference
Palladium-Catalyzed Tandem ReactionsOne-pot synthesis combining multiple steps (e.g., nucleophilic substitution and cross-coupling).Increased efficiency, modularity, reduced purification steps. acs.org
Flow ChemistryUse of continuous flow reactors for synthesis.Precise process control, enhanced safety, on-demand production, easier scale-up. beilstein-journals.org
Japp-Klingemann Fischer Indole SynthesisAdaptable protocol for constructing substituted indoles.Proven utility for creating specific substitution patterns, such as in indole-5-carboxylic acids. nih.gov

Deeper Mechanistic Understanding of Biological Interactions of Indole Derivatives

Indole derivatives are recognized for their diverse and significant pharmacological properties, stemming from their ability to interact with a wide range of biological targets. mdpi.comresearchgate.netchula.ac.th The indole scaffold is considered a "privileged framework" in drug discovery, capable of mimicking peptide structures and binding to various enzymes and receptors. mdpi.comresearchgate.net For a compound like this compound, a deeper understanding of its potential biological interactions at a molecular level is a critical future research direction.

Structure-Activity Relationship (SAR) studies are fundamental to elucidating these interactions. Research has shown that the type and position of substituents on the indole ring dramatically influence biological activity. mdpi.com For instance, modifications at different positions can direct the molecule's activity towards being antimicrobial, anti-inflammatory, or anticancer. mdpi.com Future mechanistic studies on this compound would involve systematically modifying the carboxyphenyl group at the N1 position and the carboxylic acid at the C5 position to probe how these changes affect binding affinity and efficacy at specific targets.

Advanced analytical techniques are essential for this deeper understanding. X-ray crystallography, for example, can reveal the precise binding mode of an indole derivative within a protein's active site. A crystal structure of a complex between tryptophanylglutamic acid and a guanine (B1146940) nucleotide demonstrated the importance of coupled hydrogen bonding and stacking interactions for molecular recognition, a principle that applies broadly to how indole derivatives interact with biological macromolecules. rsc.org Similar studies could elucidate how the two carboxylic acid groups and the planar indole structure of the target molecule engage with receptor sites. Furthermore, computational methods like molecular docking can predict binding conformations and guide the design of more potent and selective derivatives. nih.govmdpi.com

Key areas for future investigation include:

Target Identification: Using chemoproteomics and other screening methods to identify the specific proteins and biological pathways that this compound interacts with.

Binding Kinetics: Studying the association and dissociation rates of the compound with its biological targets to understand the duration of its effect.

Allosteric Modulation: Investigating whether the compound can act as an allosteric modulator, binding to a site other than the active site to regulate protein function, which can offer greater specificity and reduced side effects.

Artificial Intelligence and Machine Learning in Indole Carboxylic Acid Research and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming pharmaceutical research, offering powerful tools to accelerate the discovery and optimization of new molecules like indole carboxylic acids. fnasjournals.commdpi.com These computational approaches can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional analysis, thereby streamlining the entire drug discovery pipeline from initial design to synthesis planning. mdpi.comnih.gov

In the context of designing novel derivatives of this compound, generative AI models can propose new molecular structures with desired properties. By training on large libraries of known bioactive compounds, these algorithms can learn the complex relationships between chemical structure and biological activity, generating novel indole derivatives predicted to have high affinity for a specific target. fnasjournals.com

ML models are also being employed to predict the outcomes of chemical reactions, a field known as Computer-Aided Synthesis Planning (CASP). nih.gov For indole chemistry, ML algorithms like Random Forest have been used to predict the energy barriers and selectivity of C-H activation reactions, guiding chemists toward the most viable synthetic routes. francis-press.com This can significantly reduce the time and resources spent on trial-and-error experimentation in the lab. nih.gov Furthermore, AI can accelerate the analysis of complex biological data, predicting molecular targets, bioactivities, and even potential toxicity. fnasjournals.comhelmholtz-hips.de

Applications of AI/ML in Indole Carboxylic Acid Research

Application AreaAI/ML TechniqueObjectiveReference
Drug DiscoveryDeep Learning, Generative ModelsDesign novel molecules with predicted biological activity. fnasjournals.com
Synthesis PlanningRandom Forest, Neural NetworksPredict reaction outcomes and identify optimal synthetic routes. francis-press.comnih.gov
Target IdentificationMachine Learning AlgorithmsPredict protein targets and interactions of bioactive compounds. helmholtz-hips.de
Property PredictionSupport Vector Machines, Regression ModelsPredict physicochemical properties and binding affinities. francis-press.commdpi.com

Future research will focus on integrating these AI/ML tools into automated laboratory workflows. The combination of predictive algorithms with robotic synthesis and high-throughput screening could create closed-loop systems where new indole derivatives are designed, synthesized, and tested in a rapid, iterative cycle, dramatically accelerating the pace of discovery.

Novel Applications of Indole Carboxylic Acids in Advanced Materials

While much of the focus on indole carboxylic acids is in the pharmaceutical realm, their unique chemical structures also make them valuable building blocks for advanced materials. The aromatic indole core and the reactive carboxylic acid groups provide handles for polymerization and incorporation into larger functional systems. Future research into this compound could uncover novel applications in materials science, leveraging its rigid structure and dual carboxylic acid functionalities.

One significant area of exploration is in the development of electroactive polymers. Indole-5-carboxylic acid has been shown to form an electroactive polymer film, poly(indole-5-carboxylic acid), through electropolymerization. sigmaaldrich.com Such polymers have potential applications in sensors, electronic devices, and coatings. The specific structure of this compound, with its extended conjugation and additional carboxylic acid group, could be used to tune the electronic properties and processability of such polymers.

Indole derivatives are also being investigated for their corrosion-inhibiting properties. Studies have shown that indole-5-carboxylic acid can act as a preventative agent against the corrosion of mild steel in acidic solutions. sigmaaldrich.com The ability of the indole ring and carboxylic acid groups to adsorb onto a metal surface and form a protective layer is key to this function. The dicarboxylic acid nature of the target molecule could potentially enhance this effect by providing stronger anchoring to metal surfaces.

Emerging applications in advanced materials include:

Organic Electronics: Incorporating the indole moiety into organic semiconductors for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Biosensors: Functionalizing surfaces with indole carboxylic acids to create films for the specific detection of biomolecules. nih.gov

Coordination Polymers: Using the carboxylic acid groups to act as ligands that coordinate with metal ions, forming metal-organic frameworks (MOFs) with porous structures suitable for gas storage or catalysis. mdpi.comsemanticscholar.org

Interdisciplinary Research Integrating Indole Carboxylic Acids with Other Fields of Inquiry

The future of research on this compound and related compounds lies in breaking down traditional scientific silos. The complexity of modern scientific challenges requires an interdisciplinary approach, integrating expertise from organic chemistry, molecular biology, computational science, and materials engineering to fully exploit the potential of these molecules.

A prime example of this convergence is the field of chemical biology, where synthetic chemists design and create novel indole derivatives as molecular probes to study biological processes. These probes can be used by biologists to selectively inhibit an enzyme or visualize a specific cellular component, providing insights that would be unattainable by either field alone.

The integration of computational chemistry and AI with experimental synthesis represents another critical interdisciplinary frontier. nih.gov As discussed, in silico methods can now predict reaction outcomes and biological activities, allowing for more targeted and efficient experimental work. francis-press.com This synergy saves resources and accelerates the discovery cycle. Similarly, the development of new materials based on indole carboxylic acids requires collaboration between synthetic chemists who create the molecules and materials scientists who characterize their physical properties and devise applications. sigmaaldrich.com

Future interdisciplinary endeavors will likely involve:

Systems Biology: Combining experimental data on the biological effects of indole derivatives with computational models of cellular networks to understand their system-level impact.

Nanotechnology: Attaching indole carboxylic acids to nanoparticles to create targeted drug delivery systems or new diagnostic agents.

Agrochemical Science: Designing novel indole-based herbicides or plant growth regulators by combining knowledge of plant biology and organic synthesis. beilstein-journals.orgfrontiersin.org

By fostering these collaborations, the scientific community can unlock new paradigms of research and fully realize the versatile potential of indole carboxylic acids in medicine, materials, and beyond.

Q & A

Q. What are the recommended synthetic routes for 1-(4-carboxyphenyl)-1H-indole-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of indole-carboxylic acid derivatives often involves multi-step procedures. A plausible route for the target compound could include:

  • Fischer Indole Synthesis : Cyclization of phenylhydrazines with carbonyl compounds under acidic conditions. Temperature control (e.g., 80–100°C) and pH optimization (pH 3–5) are critical for high yields .
  • Coupling Reactions : Introducing the 4-carboxyphenyl group via Suzuki-Miyaura cross-coupling using palladium catalysts. Precursor preparation (e.g., boronic ester derivatives) and solvent selection (e.g., DMF/water mixtures) influence efficiency .
  • Carboxylic Acid Functionalization : Post-synthetic oxidation or hydrolysis of ester intermediates to yield the free carboxylic acid group.

Q. How can solubility and stability be characterized for this compound in biological assays?

  • Solubility Profiling : Test in aqueous buffers (pH 7.4) and organic solvents (DMSO, ethanol). Indole-carboxylic acids typically exhibit moderate water solubility (~1–5 mg/mL) but improved solubility in polar aprotic solvents .
  • Stability Studies : Conduct accelerated stability tests under varying temperatures (4°C, 25°C, 40°C) and pH conditions (pH 2–9). Monitor degradation via HPLC over 7–14 days. Evidence suggests indole derivatives are stable at 4°C in inert atmospheres .

Q. What spectroscopic techniques are most effective for structural validation?

  • NMR : ¹H and ¹³C NMR to confirm indole ring substitution patterns and carboxylic acid protons (δ ~12–13 ppm for -COOH) .
  • FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~3400 cm⁻¹ (O-H stretch) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling aid in predicting the biological activity of this compound?

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 or kinase enzymes). Focus on the carboxyphenyl group’s role in hydrogen bonding .
  • QSAR Analysis : Correlate electronic properties (e.g., logP, polar surface area) with experimental bioactivity data. Substituents on the indole ring significantly affect binding affinity .

Q. What strategies resolve contradictions in reported pharmacological data for indole-carboxylic acid derivatives?

  • Meta-Analysis : Compare datasets across studies, focusing on variables like assay type (e.g., cell-free vs. cell-based), compound purity, and concentration ranges. Inconsistent IC₅₀ values may arise from differences in protein sources or buffer conditions .
  • Dose-Response Refinement : Perform full dose-response curves (e.g., 0.1–100 µM) with triplicate measurements to reduce variability .

Q. How can reaction byproducts be minimized during large-scale synthesis?

  • Process Optimization : Use flow chemistry to control exothermic reactions and reduce side products. For example, continuous flow systems improve heat dissipation during indole ring formation .
  • Catalyst Screening : Test palladium/ligand combinations (e.g., Pd(OAc)₂ with SPhos) to enhance coupling efficiency and reduce residual metal contamination .

Q. What are the challenges in correlating in vitro and in vivo efficacy for this compound?

  • Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays). Carboxylic acid groups may limit blood-brain barrier penetration but improve renal clearance .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. Methyl ester prodrugs could enhance oral bioavailability .

Methodological Considerations

8. Designing assays to evaluate anti-inflammatory activity:

  • In Vitro : Measure COX-2 inhibition using a fluorometric kit. Include indomethacin as a positive control .
  • In Vivo : Use a murine carrageenan-induced paw edema model. Administer the compound orally (10–50 mg/kg) and compare edema reduction to NSAIDs .

9. Addressing gaps in toxicological data:

  • Acute Toxicity : Perform OECD Guideline 423 tests in rodents. Monitor for histopathological changes in liver/kidney tissues .
  • Genotoxicity : Conduct Ames tests (bacterial reverse mutation assay) to assess mutagenic potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.